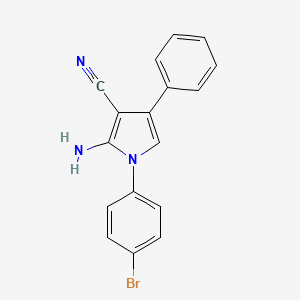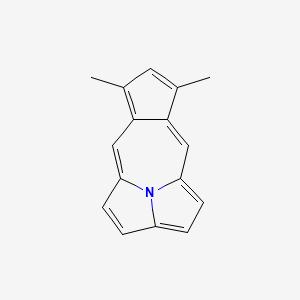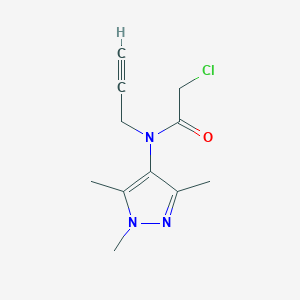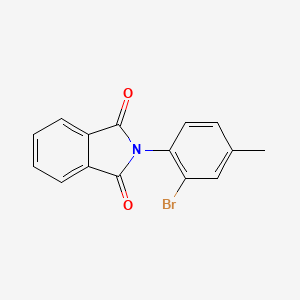
5-Bromo-L-tryptophylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is a synthetic compound that features an indole moiety, a bromine atom, and an amino acid derivative. Compounds with indole structures are often of interest due to their biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:
Bromination: Introduction of the bromine atom to the indole ring.
Amidation: Formation of the amide bond between the indole derivative and an amino acid.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the bromine atom or the amide group.
Substitution: Nucleophilic substitution reactions might occur at the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce a debrominated or deaminated product.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid could be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology
Biologically, compounds with indole structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases, particularly those involving the central nervous system or cancer.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a research chemical.
Mécanisme D'action
The mechanism of action for (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom might enhance binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
5-Bromoindole: A simpler brominated indole derivative.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is unique due to its specific combination of an indole ring, bromine atom, and amino acid moiety, which may confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
918957-45-6 |
|---|---|
Formule moléculaire |
C13H14BrN3O3 |
Poids moléculaire |
340.17 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14BrN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
Clé InChI |
SIQCMCYGZGPDGX-JTQLQIEISA-N |
SMILES isomérique |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)

![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)



